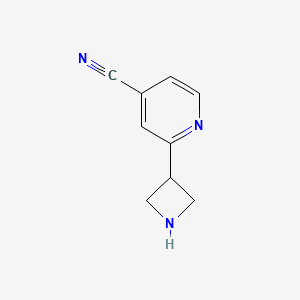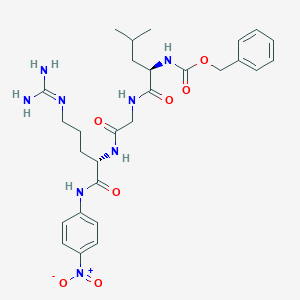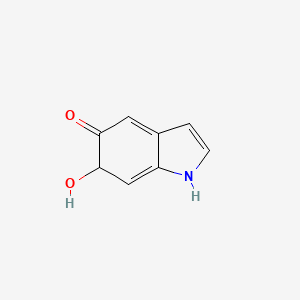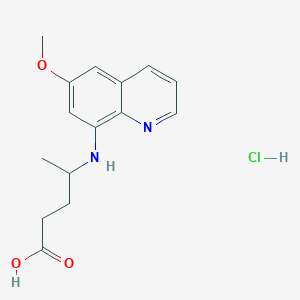![molecular formula C11H19NO2 B12946079 Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(aminomethyl)bicyclo[321]octane-1-carboxylate is a chemical compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the aminomethyl group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halides or ethers.
Aplicaciones Científicas De Investigación
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate: Similar structure but with a different bicyclic core.
Methyl 5-(aminomethyl)bicyclo[3.3.1]nonane-1-carboxylate: Larger bicyclic core with different chemical properties.
Uniqueness
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11/h2-8,12H2,1H3 |
Clave InChI |
OYNLJAHBFYSZJW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCCC(C1)(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
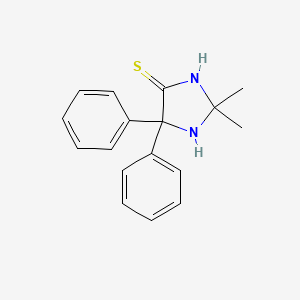
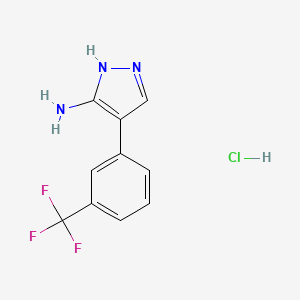

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

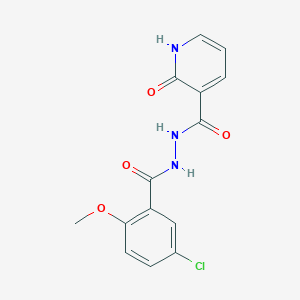
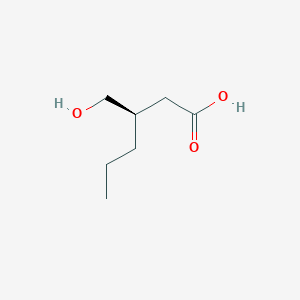
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
